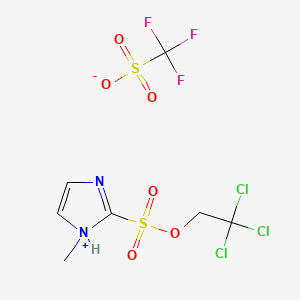
セファクロール-d5
概要
説明
Cefaclor-d5 is the deuterium labeled Cefaclor . Cefaclor is an effective antibiotic agent, and specifically binds to penicillin-binding protein 3 (PBP 3) . It is a semisynthetic cephalosporin antibiotic for oral administration .
Molecular Structure Analysis
The chemical formula for Cefaclor is C15H14ClN3O4S•H2O . The molecular weight is 385.82 . The structure of Cefaclor includes a beta-lactam ring, which is common to all cephalosporins .Physical and Chemical Properties Analysis
Cefaclor is well-absorbed after oral administration to fasting subjects . The serum half-life in normal subjects is 0.6 to 0.9 hour . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .科学的研究の応用
医薬品製造プロセス管理と品質保証
セファクロール-d5は、医薬品製造プロセス管理と品質保証の研究に使用されてきました . インビトロ溶出試験はこの目的のための重要なツールとして役立ちます . 溶出媒体の組成は、カプセルからのセファクロールの放出に影響を与える可能性があり、これは薬物が体内での挙動を理解するために重要です .
薬物動態研究
This compoundは、ヒト血漿中のセファクロールの定量のための安定同位体標識内部標準として使用されてきました . この目的のために、安定した高効率で正確な液体クロマトグラフィー-エレクトロスプレーイオン化-タンデム質量分析法が確立され、検証されました . このアプローチは、健康な中国人ボランティアにおけるセファクロールドライサスペンションの薬物動態を研究するために、すでに成功裏に適用されています .
抗菌アプリケーション
セファクロールは、β-ラクタム系抗生物質であり、第2世代セファロスポリン系抗生物質です . それは、インフルエンザ菌やクレブシエラなどのグラム陽性菌とグラム陰性菌の両方に対して効果的な広域スペクトル抗生物質とみなされています . This compoundは、セファクロールの誘導体であるため、同様の抗菌特性を持つと予想されます。
医薬品製剤研究
This compoundは、さまざまな製剤におけるセファクロールの挙動を理解するために、医薬品製剤研究で使用できます。 たとえば、溶出媒体の組成がカプセルからのセファクロールの放出に与える影響は、薬物がさまざまな生理学的環境でどのように振る舞うかの洞察を提供できます .
バイオアベイラビリティとバイオエクイバレンス研究
内部標準としてthis compoundを使用すると、バイオアベイラビリティとバイオエクイバレンス研究の実施に役立ちます。 これらの研究は、薬物が必要な濃度で体の標的部位に到達することを保証するために、医薬品開発において不可欠です
作用機序
Target of Action
Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefaclor-d5, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefaclor-d5 is the synthesis of the bacterial cell wall. By inhibiting this process, Cefaclor-d5 prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .
Pharmacokinetics
Cefaclor-d5, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .
Result of Action
The molecular and cellular effects of Cefaclor-d5’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .
Action Environment
The action, efficacy, and stability of Cefaclor-d5 can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .
Safety and Hazards
将来の方向性
Cefaclor continues to be used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . Its future use will likely continue to be influenced by the development of bacterial resistance and the development of new antibiotics.
特性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-IMLLATIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?
A1: Cefaclor-d5 is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like Cefaclor-d5 offers several analytical advantages:
Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?
A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
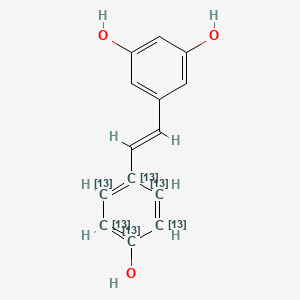

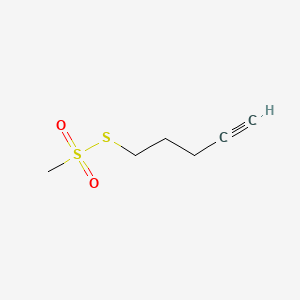
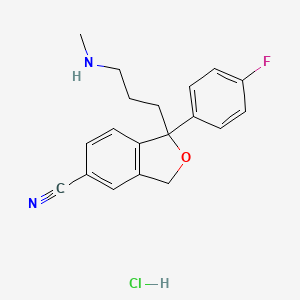
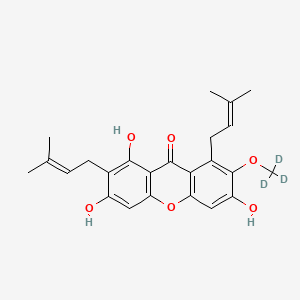
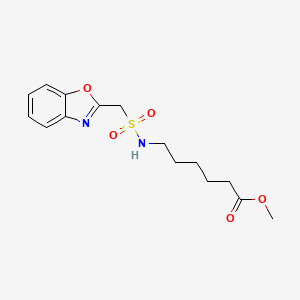

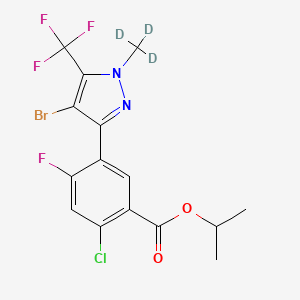
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
